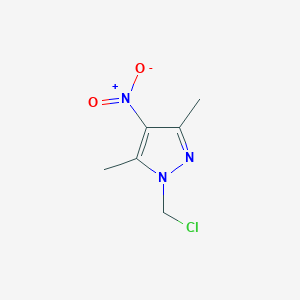
4-(4H-1,2,4-triazol-4-yl)aniline
Übersicht
Beschreibung
The compound 4-(4H-1,2,4-triazol-4-yl)aniline is a derivative of aniline, where a 1,2,4-triazole ring is attached to the aniline moiety. This structure is a part of a broader class of triazole derivatives that have been extensively studied due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods. For instance, the synthesis of 2-(2H-1,2,3-triazole-2-yl)aniline derivatives is reported to be accomplished via ruthenium-catalyzed intermolecular C–H amidation of arenes with sulfonyl azides, which is an environmentally friendly protocol producing N2 gas as the only byproduct . Another method involves a pseudo-four component click synthesis to obtain dibenzylated 1,2,3-triazoles derived from aniline, indicating the versatility of aniline in forming triazole derivatives .
Molecular Structure Analysis
The molecular structure of triazole-aniline derivatives can be characterized using various spectroscopic techniques. For example, the structure of a novel anionic scaffold, a substituted-4-((4-trimethylsilyl-1H-1,2,3-triazol-1-yl)methyl)-2H-chromen-2-one, was confirmed by spectral and elemental analyses, including single-crystal X-ray structure analysis . This highlights the importance of structural analysis in confirming the synthesis of triazole derivatives.
Chemical Reactions Analysis
Triazole derivatives can participate in a range of chemical reactions. The reactivity of the aniline N-H bond in monobenzylated 1,2,3-triazoles was tested, showing that treatment with a benzyl chloride can quantitatively yield dibenzylated derivatives . Additionally, a Schiff base receptor derived from a triazole compound was found to selectively detect toxic aromatic amines such as aniline, indicating the potential of triazole derivatives in sensor applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole-aniline derivatives can be quite diverse. For instance, the electrochemical synthesis of a polymer based on an aniline derivative demonstrated the potential for high conductivity and application in dye-sensitized solar cells, showcasing the material properties of such compounds . The thermal stability of a triazole-aniline compound was also investigated, revealing good thermal stability with no significant quality loss below 200°C .
Wissenschaftliche Forschungsanwendungen
Electropolymerization and Surface Functionalization
4-Azidoaniline-based electropolymers, a category that includes derivatives of 4-(4H-1,2,4-triazol-4-yl)aniline, have been explored for functionalizing conductive surfaces. This involves using "click" chemistry combined with electrochemistry to anchor ferrocene moieties on glassy carbon surfaces, indicating potential applications in material science and surface engineering (Coates et al., 2012).
Electroluminescent Properties for OLEDs
Derivatives of 4-(4H-1,2,4-triazol-4-yl)aniline have been used in the synthesis of compounds with donor-acceptor structures for organic light-emitting diodes (OLEDs). These compounds demonstrate high thermal and morphological stabilities, with some showing high photoluminescence quantum yields, indicating their potential utility in OLED technology (Jin et al., 2020).
Photoluminescent Copper(I) Complexes
Copper(I) complexes incorporating amido-triazole ligands, related to 4-(4H-1,2,4-triazol-4-yl)aniline, have been shown to exhibit photoluminescence with potential applications in photoactive materials. These complexes display a range of emission colors and are of interest for their electrochemical and photophysical properties (Manbeck et al., 2011).
Thermal Stability and Acoustic Fingerprint Spectra
In the study of energetic 1,2,4-triazoles, derivatives of 4-(4H-1,2,4-triazol-4-yl)aniline have been investigated for their thermal stability and acoustic fingerprint spectra. These properties are significant in understanding the potential of these compounds as propellants and explosives in rocket fuels (Rao et al., 2016).
Chemical Sensing Applications
Triazole-based Schiff bases, related to 4-(4H-1,2,4-triazol-4-yl)aniline, have been found to detect toxic aromatic amines like aniline through simple titration techniques. This showcases their potential as sensors for detecting hazardous substances (Kumar et al., 2011).
Corrosion Inhibition
4H-triazole derivatives, closely related to 4-(4H-1,2,4-triazol-4-yl)aniline, have been evaluated for their efficacy in preventing corrosion of mild steel in acidic environments. The findings suggest their applicability in industrial settings for protecting metal surfaces from corrosion (Bentiss et al., 2007).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(1,2,4-triazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-1-3-8(4-2-7)12-5-10-11-6-12/h1-6H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPIRJPTGGFWIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424625 | |
| Record name | 4-(4H-1,2,4-Triazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4H-1,2,4-triazol-4-yl)aniline | |
CAS RN |
52761-74-7 | |
| Record name | 4-(4H-1,2,4-Triazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid](/img/structure/B1309819.png)
![5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309821.png)
![4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1309824.png)







![Ethyl 2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate](/img/structure/B1309850.png)

![2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-1-hydrazinecarbothioamide](/img/structure/B1309853.png)
